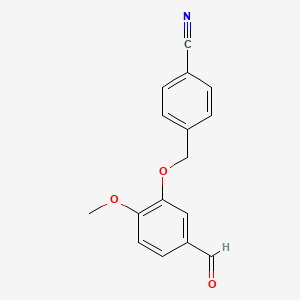

4-(5-Formyl-2-methoxyphenoxymethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Formyl-2-methoxyphenoxymethyl)benzonitrile is a chemical compound with the molecular formula C16H13NO3. . This compound features a benzonitrile group attached to a phenoxy group, which is further substituted with a formyl and a methoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formyl-2-methoxyphenoxymethyl)benzonitrile typically involves the reaction of 5-formyl-2-methoxyphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature until the desired product is formed .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques

Actividad Biológica

4-(5-Formyl-2-methoxyphenoxymethyl)benzonitrile is an organic compound notable for its complex structure, which includes a benzonitrile moiety and a phenoxy group with both formyl and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various derivatives that exhibit significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O3, with a molecular weight of approximately 267.28 g/mol. Its structure allows for versatile chemical reactivity, making it significant in both synthetic applications and biological studies. The presence of functional groups such as nitrile (–CN) and formyl (–CHO) enhances its reactivity and potential for forming various derivatives.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Anti-inflammatory : Hydrazone derivatives synthesized from this compound have shown promising anti-inflammatory effects, contributing to pain relief and reduction of inflammation.

- Analgesic : These derivatives also possess analgesic properties, making them candidates for pain management therapies.

- Antibacterial : The compound has demonstrated antibacterial activity, which is vital in the fight against resistant bacterial strains.

The pharmacological effects are attributed to the azomethine functional group (CONH-N=CH) formed during derivatization, enhancing the compound's biological efficacy.

Case Studies and Research Findings

A study exploring the synthesis of hydrazone derivatives from this compound highlighted their biological activities. The derivatives were evaluated using various in vitro assays to determine their efficacy against different bacterial strains and inflammatory models.

Table 1: Summary of Biological Activities of Derivatives

| Derivative Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hydrazone A | Anti-inflammatory | 12.5 | |

| Hydrazone B | Analgesic | 15.0 | |

| Hydrazone C | Antibacterial | 10.0 |

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets within cells. For instance, the anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory pathway. Additionally, the antibacterial properties could result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Phenoxy Group : The initial step involves creating the phenoxy moiety through nucleophilic substitution reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the formyl and methoxy groups to yield the final compound.

- Derivatization : Further modification through hydrazone formation enhances biological activity.

Propiedades

IUPAC Name |

4-[(5-formyl-2-methoxyphenoxy)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-15-7-6-14(10-18)8-16(15)20-11-13-4-2-12(9-17)3-5-13/h2-8,10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAJAOXRVPVQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.